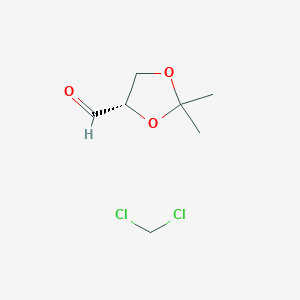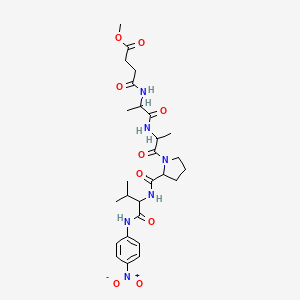
Cadmium(2+); carbanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cadmium(2+); carbanide, also known as dimethylcadmium, is an organometallic compound with the molecular formula C₂H₆Cd. It is a colorless, volatile liquid that is highly toxic and flammable. This compound is primarily used in chemical research and has applications in various fields due to its unique properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cadmium(2+); carbanide can be synthesized through the reaction of cadmium chloride with methyl lithium or methyl magnesium bromide. The reaction typically occurs in an inert atmosphere to prevent oxidation and moisture contamination. The general reaction is as follows:
CdCl2+2CH3Li→Cd(CH3)2+2LiCl
The reaction is carried out at low temperatures to control the reactivity of the organometallic reagents .
Industrial Production Methods
Industrial production of this compound is not common due to its high toxicity and limited applications. when produced, it follows similar synthetic routes as in laboratory settings, with stringent safety measures to handle the compound .
Análisis De Reacciones Químicas
Types of Reactions
Cadmium(2+); carbanide undergoes various chemical reactions, including:
Oxidation: Reacts with oxygen to form cadmium oxide and carbon dioxide.
Hydrolysis: Reacts with water to produce cadmium hydroxide and methane.
Substitution: Can participate in substitution reactions with halogens to form cadmium halides and methane.
Common Reagents and Conditions
Oxidation: Typically requires an oxygen-rich environment.
Hydrolysis: Occurs readily in the presence of water or moisture.
Substitution: Halogen sources such as chlorine or bromine are used under controlled conditions.
Major Products
Oxidation: Cadmium oxide (CdO) and carbon dioxide (CO₂).
Hydrolysis: Cadmium hydroxide (Cd(OH)₂) and methane (CH₄).
Substitution: Cadmium halides (CdX₂) and methane (CH₄).
Aplicaciones Científicas De Investigación
Cadmium(2+); carbanide has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other cadmium compounds and in organometallic chemistry studies.
Biology: Investigated for its effects on biological systems, particularly its toxicity and interactions with cellular components.
Medicine: Studied for its potential use in targeted drug delivery systems, although its high toxicity limits practical applications.
Industry: Utilized in the production of semiconductors and thin films for electronic devices.
Mecanismo De Acción
The mechanism of action of cadmium(2+); carbanide involves its interaction with cellular components, leading to oxidative stress and disruption of cellular signaling pathways. Cadmium ions can mimic calcium ions, interfering with calcium-dependent processes and leading to cellular toxicity. The compound also induces the production of reactive oxygen species (ROS), causing oxidative damage to proteins, lipids, and DNA .
Comparación Con Compuestos Similares
Similar Compounds
Dimethylzinc (Zn(CH₃)₂): Similar in structure but less toxic and more commonly used in organic synthesis.
Dimethylmercury (Hg(CH₃)₂): Highly toxic and volatile, used in research but with significant safety concerns.
Dimethylmagnesium (Mg(CH₃)₂): Less toxic and used as a reagent in organic synthesis.
Uniqueness
Cadmium(2+); carbanide is unique due to its high toxicity and specific applications in research. Its ability to form stable organometallic compounds with cadmium makes it valuable for studying cadmium chemistry and its interactions with biological systems .
Propiedades
Fórmula molecular |
C2H6Cd |
|---|---|
Peso molecular |
142.48 g/mol |
Nombre IUPAC |
cadmium(2+);carbanide |
InChI |
InChI=1S/2CH3.Cd/h2*1H3;/q2*-1;+2 |
Clave InChI |
VQNPSCRXHSIJTH-UHFFFAOYSA-N |
SMILES canónico |
[CH3-].[CH3-].[Cd+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(3-methylphenyl)methylideneamino]-7-morpholin-4-yl-2-pyridin-4-ylpyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B13383987.png)




![6-(15-Acetyloxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enoic acid](/img/structure/B13384028.png)
![1-[1-Hydroxy-1-(4-hydroxyphenyl)propan-2-yl]-4-phenylpiperidin-4-ol;methanesulfonic acid;trihydrate](/img/structure/B13384032.png)



![N-[(2,4-difluorophenyl)methyl]-11-methoxy-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxamide](/img/structure/B13384073.png)

![2-Acetamido-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid](/img/structure/B13384077.png)
